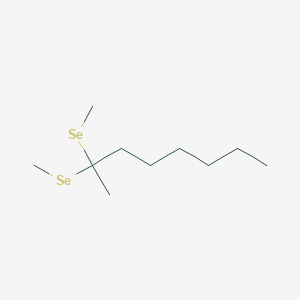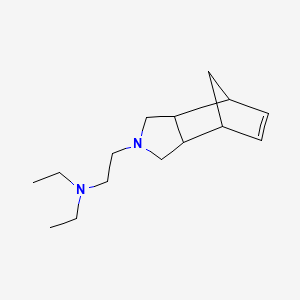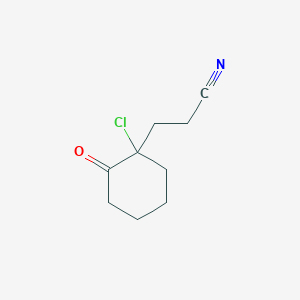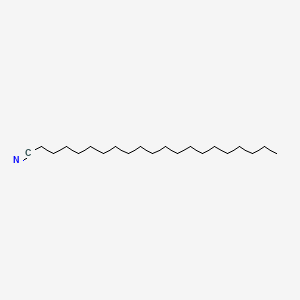
9H-Carbazole-3-carboxamide, N-(4-chlorophenyl)-2-hydroxy-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Carbazole-3-carboxamide, N-(4-chlorophenyl)-2-hydroxy-, monosodium salt is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbazole core, a carboxamide group, a chlorophenyl group, and a hydroxy group, all in a monosodium salt form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole-3-carboxamide, N-(4-chlorophenyl)-2-hydroxy-, monosodium salt typically involves multiple steps. One common method includes the reaction of 9H-carbazole-3-carboxylic acid with N-(4-chlorophenyl)-2-hydroxyamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like TEA (triethylamine) in a solvent such as DMF (dimethylformamide) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using automated systems and continuous flow reactors to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
9H-Carbazole-3-carboxamide, N-(4-chlorophenyl)-2-hydroxy-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (lithium aluminium hydride) for reduction, and nucleophiles like NaOH (sodium hydroxide) for substitution reactions. The conditions vary depending on the desired reaction, but they typically involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions include ketones from oxidation, amines from reduction, and substituted phenyl derivatives from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
9H-Carbazole-3-carboxamide, N-(4-chlorophenyl)-2-hydroxy-, monosodium salt has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 9H-Carbazole-3-carboxamide, N-(4-chlorophenyl)-2-hydroxy-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 9H-Carbazole-3-carboxamide, N-(4-chlorophenyl)-2-hydroxy-, monosodium salt include:
- 9-Ethyl-9H-carbazole-3-carboxylic acid
- N-(3-[(4-cyanophenyl)carbonyl]amino}-2-methylpropyl)-9-ethyl-9H-carbazole-3-carboxamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
68556-13-8 |
|---|---|
Molekularformel |
C19H12ClN2NaO2 |
Molekulargewicht |
358.8 g/mol |
IUPAC-Name |
sodium;2-[(4-chlorophenyl)carbamoyl]-9H-carbazol-3-olate |
InChI |
InChI=1S/C19H13ClN2O2.Na/c20-11-5-7-12(8-6-11)21-19(24)15-9-17-14(10-18(15)23)13-3-1-2-4-16(13)22-17;/h1-10,22-23H,(H,21,24);/q;+1/p-1 |
InChI-Schlüssel |
CDWCKHIMQGFMOL-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)C(=O)NC4=CC=C(C=C4)Cl)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine](/img/structure/B14461005.png)



![1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL](/img/structure/B14461036.png)









